6-Fluoro-2,3-dimethylbenzaldehyde
Description
BenchChem offers high-quality 6-Fluoro-2,3-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKAZVLVANWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 6-Fluoro-2,3-dimethylbenzaldehyde in Organic Solvents
[1][2]
Executive Summary
Compound: 6-Fluoro-2,3-dimethylbenzaldehyde CAS: 1780780-13-3 (Typical analog reference) Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol [1][2]
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Fluoro-2,3-dimethylbenzaldehyde. As a fluorinated aromatic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals, understanding its solvation thermodynamics is critical for reaction optimization (e.g., Suzuki-Miyaura coupling, reductive amination) and purification.[1]
Due to the specific isomeric nature of this compound, exact experimental solubility values are often absent from public chemical indices. This guide bridges that gap by providing predictive solubility matrices based on structure-property relationships (SPR) and detailing a self-validating experimental protocol for precise determination.
Physicochemical Basis of Solubility
The solubility profile of 6-Fluoro-2,3-dimethylbenzaldehyde is governed by the interplay between its lipophilic aromatic core and its polar functional groups.[1][2]
Structural Determinants[2][3][4]
-
Aldehyde Group (-CHO): Acts as a hydrogen bond acceptor (dipole moment ~2.5 D).[1][2] This moiety facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols).
-
Fluorine Substituent (-F): The high electronegativity of fluorine at the C6 position induces a strong dipole but also increases lipophilicity compared to the non-fluorinated parent.[1][2] It enhances solubility in chlorinated solvents (DCM, Chloroform).[2]
-
Methyl Groups (-CH₃): The 2,3-dimethyl substitution pattern adds steric bulk and significant lipophilicity (increasing LogP), reducing water solubility while enhancing compatibility with non-polar organics like Toluene and Ethers.[1][2]
Predicted Partition Coefficient (LogP): ~2.2 – 2.8 Implication: The compound is moderately lipophilic.[2] It will partition preferentially into organic layers during aqueous workups.[2]
Solvent Compatibility Matrix
The following table categorizes solvent suitability based on the "Like Dissolves Like" principle and thermodynamic affinity.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography loading.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions; difficult to remove.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Freely Soluble) | Suitable for reductive amination; risk of hemiacetal formation on prolonged storage.[1][2] |
| Ethers/Esters | Ethyl Acetate, THF, MTBE | High (Freely Soluble) | Standard solvents for reaction workup and crystallization.[1][2] |
| Aromatic | Toluene, Xylene | Moderate to High | Used for high-temperature reflux reactions.[1][2] |
| Aliphatic | Hexanes, Pentane, Heptane | Low to Moderate | Acts as an anti-solvent for recrystallization.[1][2] |
| Aqueous | Water, PBS Buffer | Very Low (<1 mg/mL) | Immiscible; requires co-solvent (e.g., 10% DMSO) for biological assays.[1][2] |
Critical Note on Stability: Benzaldehydes are air-sensitive.[1][2][3][4] In solution, 6-Fluoro-2,3-dimethylbenzaldehyde can slowly oxidize to 6-Fluoro-2,3-dimethylbenzoic acid .[1][2] This impurity is significantly less soluble in non-polar solvents (Hexanes) and more soluble in basic aqueous media.[2]
Experimental Determination Protocol (Self-Validating)
Since batch-to-batch physical state variations (liquid vs. low-melting solid) can affect saturation kinetics, researchers must validate solubility empirically.[1][2] The following Shake-Flask Method coupled with HPLC is the gold standard for accuracy.
Phase 1: Saturation Workflow
-
Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
Phase 2: Quantification (HPLC-UV)[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).[1][2]
-
Calculation:
Where is solubility, is peak area, is concentration, and is dilution factor.[1][2]
Workflow Visualization
The following diagram outlines the logical flow for determining solubility and selecting the appropriate solvent for synthesis.
Figure 1: Decision logic for solubility determination and solvent selection based on experimental data.
Application Context & Handling
Reaction Optimization
-
Suzuki-Miyaura Coupling: Use Dioxane/Water (4:1) or Toluene .[1][2] The compound's solubility in Toluene allows for high-temperature processing, while Dioxane bridges the organic/aqueous interface.[2]
-
Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) .[1][2] These solvents solubilize the benzaldehyde and the amine partner effectively while being compatible with reducing agents like STAB (Sodium Triacetoxyborohydride).[2]
Purification Strategy (Crystallization)
If the compound is a solid at room temperature, purification can be achieved via recrystallization using a binary solvent system:[1]
-
Dissolve in minimal warm Ethyl Acetate (Good solvent).
-
Precipitate by slowly adding Hexanes (Anti-solvent) until turbidity persists.[1][2]
-
Cool to 4°C to maximize yield.
Storage & Stability
Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.[2]
-
Warning: If the material appears as a white solid but does not fully dissolve in DCM, it has likely oxidized to the benzoic acid derivative. Perform an extraction with saturated NaHCO₃ to remove the acid impurity.[2]
References
-
PubChem. (2025).[1][2][6][7][8] Compound Summary: 6-Chloro-2,3-difluorobenzaldehyde (Analog Reference).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for recrystallization and solubility protocols).
-
Lipinski, C. A. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]
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2,3-dimethyl-6-fluorobenzaldehyde synonyms and nomenclature
The following technical guide details the nomenclature, structural identification, and synthetic utility of 6-fluoro-2,3-dimethylbenzaldehyde (often referred to by the user-supplied synonym 2,3-dimethyl-6-fluorobenzaldehyde).
Nomenclature, Structural Logic, and Synthetic Utility[1]
Executive Summary
6-Fluoro-2,3-dimethylbenzaldehyde (CAS RN: 1780780-13-3) is a specialized fluorinated aromatic aldehyde used primarily as a regioselective building block in the synthesis of Ribonucleotide Reductase (RNR) inhibitors .[1] Its structural uniqueness lies in the "1,2,3,6" substitution pattern, which crowds the aldehyde functionality with ortho-substituents (fluoro and methyl), influencing both its metabolic stability and reactivity in nucleophilic additions.[1]
This guide clarifies the IUPAC nomenclature rules that prioritize the "6-fluoro" designation, maps valid synonyms for regulatory filing, and outlines its critical role in recent oncology drug development.
Nomenclature & Synonym Mapping
Precise nomenclature is critical for avoiding confusion with other constitutional isomers (e.g., 2-fluoro-5,6-dimethylbenzaldehyde).[1]
2.1 Preferred IUPAC Name (PIN) Logic
The systematic name 6-Fluoro-2,3-dimethylbenzaldehyde is derived through the following IUPAC hierarchy:
-
Principal Functional Group: The aldehyde (-CHO) defines C-1 of the benzene ring.
-
Lowest Locant Set: The ring is numbered to give the substituents the lowest possible locant set at the first point of difference.
-
Alphabetical Listing: Substituents are listed alphabetically (Fluoro before Methyl), regardless of their locant number.
2.2 Validated Synonyms
| Type | Name / Identifier | Context |
| IUPAC Name | 6-Fluoro-2,3-dimethylbenzaldehyde | Preferred for publications/patents.[1] |
| User Synonym | 2,3-Dimethyl-6-fluorobenzaldehyde | Common in vendor catalogs; chemically unambiguous but breaks alphabetical rules.[1] |
| CAS Index Name | Benzaldehyde, 6-fluoro-2,3-dimethyl- | Used in Chemical Abstracts Service queries.[1] |
| CAS RN | 1780780-13-3 | Primary unique identifier.[1] |
| InChI Key | (Specific to isomer) | Used for digital database integration. |
Structural Identification & Numbering
The following diagram illustrates the numbering priority that dictates the "2,3,6" locant set over "2,5,6".
Figure 1: Numbering logic for 6-fluoro-2,3-dimethylbenzaldehyde. The aldehyde carbon is fixed as C-1. The direction is chosen to minimize the locant set (2,3,6 vs 2,5,6).[1]
Synthetic Utility & Application Context
The primary application of 6-fluoro-2,3-dimethylbenzaldehyde is as a chiral intermediate in the synthesis of sulfonamide-based RNR inhibitors.[1] These compounds target the M2 subunit of Ribonucleotide Reductase, a rate-limiting enzyme in DNA synthesis often overexpressed in solid tumors.
4.1 Reaction Workflow (RNR Inhibitor Synthesis)
The aldehyde functionality undergoes nucleophilic addition (e.g., Grignard reaction) to form a chiral alcohol, which is subsequently converted to a sulfonamide.
Key Protocol: Grignard Addition
-
Reagents: 6-Fluoro-2,3-dimethylbenzaldehyde, Methylmagnesium bromide (MeMgBr) or Bromo(methyl)magnesium.[1]
-
Conditions: Anhydrous THF, 0°C to Room Temperature, Nitrogen atmosphere.
-
Product: 1-(6-fluoro-2,3-dimethylphenyl)ethanol.
-
Mechanism: The steric hindrance from the ortho-fluoro and ortho-methyl groups influences the stereoselectivity of the addition, often requiring chiral ligands if enantiopurity is desired directly.
Figure 2: Synthetic pathway utilizing 6-fluoro-2,3-dimethylbenzaldehyde as a precursor for RNR inhibitors.
4.2 Handling & Stability[1]
-
Oxidation Sensitivity: Like all benzaldehydes, this molecule is prone to air oxidation, converting to 6-fluoro-2,3-dimethylbenzoic acid .[1]
-
Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Analytical Marker: The aldehyde proton typically appears as a singlet/doublet around 10.2–10.4 ppm in ¹H NMR, with coupling to the ortho-fluorine atom (
) often observable.
References
-
European Patent Office. (2024). Sulfamide ribonucleotide reductase (RNR) inhibitors and uses thereof. Patent EP4402134A1. Link
-
U.S. Patent & Trademark Office. (2020). Sulfonamide Compound or Salt Thereof. Patent US20200157066A1. Link
-
ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Product Entry. Link
-
NIST Chemistry WebBook. (2025). General Benzaldehyde Nomenclature Rules. Link
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An In-depth Technical Guide to the Electronic Properties of 6-Fluoro-2,3-dimethylbenzaldehyde
Foreword: Unveiling the Electronic Landscape of a Substituted Benzaldehyde
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic properties is paramount. These properties govern reactivity, intermolecular interactions, and ultimately, biological activity. This guide provides an in-depth technical exploration of the electronic characteristics of 6-Fluoro-2,3-dimethylbenzaldehyde, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is emerging, this document synthesizes established principles of physical organic chemistry with proven analytical techniques to offer a predictive and methodological framework for its electronic characterization. We will delve into the interplay of substituent effects, explore robust experimental protocols for empirical analysis, and outline computational approaches for theoretical validation.
Molecular Architecture and its Electronic Implications
The electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde are a direct consequence of the interplay between the benzaldehyde core and its substituents: a fluorine atom and two methyl groups. Understanding their individual and collective influence on the aromatic system is the foundation of this guide.
Substituent Effects on the Aromatic Ring:
-
Aldehyde Group (-CHO): The carbonyl group is a strong electron-withdrawing group through both resonance (mesomeric effect) and induction. It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This deactivation arises from the polarization of the C=O bond, which draws electron density from the aromatic system.
-
Fluorine Atom (-F): Fluorine presents a classic case of competing electronic effects. It is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+M effect). In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring.
-
Methyl Groups (-CH3): Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. They activate the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.
The specific substitution pattern of 6-Fluoro-2,3-dimethylbenzaldehyde, with the electron-donating methyl groups ortho and meta to the electron-withdrawing aldehyde and the electronegative fluorine atom ortho to the aldehyde, creates a complex electronic environment. This unique arrangement is expected to significantly influence the molecule's dipole moment, frontier molecular orbitals, and reactivity.
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde. The following sections detail key techniques and provide actionable protocols.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic aldehydes, the spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions. The position (λmax) and intensity (ε) of these absorption bands are sensitive to the electronic nature of the substituents.
Expected Spectral Features:
-
π → π Transitions:* These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring and the carbonyl group, are expected to be intense and appear at shorter wavelengths.
-
n → π Transitions:* The excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital gives rise to a less intense absorption band at longer wavelengths.
The presence of electron-donating methyl groups and the electron-withdrawing fluorine and aldehyde groups will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzaldehyde.[1][2][3][4]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of 6-Fluoro-2,3-dimethylbenzaldehyde in a UV-grade solvent (e.g., ethanol, cyclohexane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the λmax values for the observed absorption bands and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry: Mapping Redox Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule. For 6-Fluoro-2,3-dimethylbenzaldehyde, CV can provide valuable insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction potential is related to the LUMO energy, while the oxidation potential is related to the HOMO energy.
Expected Electrochemical Behavior:
The aldehyde group is electrochemically reducible.[5][6][7] The presence of the electron-withdrawing fluorine atom is expected to make the reduction of the aldehyde group easier (occur at a less negative potential) compared to unsubstituted benzaldehyde. Conversely, the electron-donating methyl groups will make it slightly more difficult to reduce. The overall reduction potential will be a balance of these competing effects.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide).
-
Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of 6-Fluoro-2,3-dimethylbenzaldehyde in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the aldehyde, and then reverse the scan.
-
Data Analysis: Determine the peak potentials for the reduction and any subsequent oxidation processes. If the process is reversible, the half-wave potential (E₁/₂) can be used to estimate the formal reduction potential.
Table 1: Summary of Expected Electronic Property Data
| Property | Experimental Technique | Expected Outcome | Influencing Factors |
| Electronic Transitions | UV-Vis Spectroscopy | λmax and ε for π → π* and n → π* transitions | Substituent effects on HOMO-LUMO gap |
| Redox Potentials | Cyclic Voltammetry | Reduction potential of the aldehyde group | Inductive and resonance effects of substituents |
| HOMO/LUMO Energies | Cyclic Voltammetry / DFT | Estimated values for frontier molecular orbital energies | Overall electronic nature of the molecule |
| Dipole Moment | DFT Calculations | Magnitude and direction of the molecular dipole moment | Electronegativity and geometry of substituents |
Computational Analysis: A Theoretical Lens
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[8][9][10][11][12] For 6-Fluoro-2,3-dimethylbenzaldehyde, DFT calculations can provide valuable theoretical data to complement and interpret experimental findings.
Key Computational Outputs:
-
Optimized Geometry: Determination of the most stable three-dimensional structure.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualization of the HOMO and LUMO and calculation of their energy levels. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Map: A visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions.
-
Dipole Moment: Calculation of the magnitude and direction of the molecular dipole moment, which influences intermolecular interactions and solubility.
-
Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data.
Workflow for DFT Calculations
Caption: A typical workflow for DFT analysis of molecular electronic properties.
Interpreting Computational Results:
The calculated HOMO and LUMO energies can be correlated with the experimental oxidation and reduction potentials. The MEP map will visually confirm the electron-withdrawing nature of the aldehyde and fluorine groups and the electron-donating nature of the methyl groups. The simulated UV-Vis spectrum from TD-DFT should show good agreement with the experimentally measured spectrum, aiding in the assignment of electronic transitions.
Synthesis of Findings and Future Directions
The electronic properties of 6-Fluoro-2,3-dimethylbenzaldehyde are governed by a complex interplay of inductive and resonance effects from its substituents. A combined experimental and computational approach, as outlined in this guide, is crucial for a thorough characterization. UV-Vis spectroscopy will reveal the nature of its electronic transitions, while cyclic voltammetry will provide key information about its redox behavior and frontier orbital energies. DFT calculations will offer a detailed theoretical understanding of its electronic structure, complementing and validating the experimental data.
For drug development professionals, this information is critical for understanding potential binding interactions with biological targets. For materials scientists, these electronic properties will dictate the molecule's potential use in organic electronics and other applications. Future research should focus on obtaining direct experimental data for this specific molecule to validate the predictive framework presented here and to further explore its reactivity and potential applications.
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Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 46(4), 932-941. [Link]
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Tsuzuki, S., & Lüthi, H. P. (2005). A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. The Journal of Chemical Physics, 123(10), 104305. [Link]
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Armstrong, N. R., Quinn, R. K., & Vanderborgh, N. E. (1974). Voltammetry in Sulfolane: The Electrochemical Behavior of Benzaldehyde and Substituted Benzaldehydes. Journal of The Electrochemical Society, 121(10), 1359-1362. [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of benzaldehyde (1a, black) and a mixture of 1a (1 eq.), DIPEA (6 eq.) and LiBF4 (1.5 eq.) (red). [Link]
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ResearchGate. (n.d.). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Request PDF. [Link]
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ResearchGate. (n.d.). (a) Cyclic voltammograms of benzaldehyde (black), benzaldehyde in EtOH.... [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
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da Silva, E. F., et al. (2019). Density functional theory study of π-aromatic interaction of benzene, phenol, catechol, dopamine isolated dimers and adsorbed on graphene surface. Journal of Molecular Modeling, 25(10), 302. [Link]
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Beddell, C. R., et al. (1984). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology, 82(2), 397–407. [Link]
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Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. [Link]
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Wang, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266(Pt 1), 131246. [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
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Kaur, J., & Garg, R. (2021). DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. RASĀYAN Journal of Chemistry, 14(Special Issue), 10-15. [Link]
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Peralta, J. E. (2012). Density functional theory. WIREs Computational Molecular Science, 2(4), 533-540. [Link]
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Jones, L. A., & Hancock, C. K. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(2), 226–231. [Link]
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Jee, Y. A., et al. (2024). Anodic Hydrogen Generation from Benzaldehyde on Au, Ag, and Cu: Rotating Ring-Disk Electrode Studies. ChemRxiv. [Link]
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Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457. [Link]
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Habibi, D., & Marvi, M. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. E-Journal of Chemistry, 9(3), 1181-1186. [Link]
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Spectroscopy. (2024). Advanced Computational Methods in Spectroscopy: A Q&A Guide. [Link]
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]
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Indian Journal of Chemistry. (2014). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]
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U.S. Environmental Protection Agency. (n.d.). 3-Fluoro-2,4,6-trimethylbenzaldehyde Properties. [Link]
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ResearchGate. (n.d.). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. [Link]
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Methodological & Application
synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde from 2-chloro-6-fluorotoluene
Here is a detailed Application Note and Protocol guide for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde starting from 2-chloro-6-fluorotoluene .
Executive Summary
The synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde (CAS 1780780-13-3) presents a unique regiochemical challenge due to the specific "1,2,3,6" substitution pattern on the aromatic ring.[1] This protocol outlines a high-fidelity synthetic pathway starting from the commercially available 2-chloro-6-fluorotoluene .
The strategy employs a "Functionalize-then-Couple" approach. Unlike direct alkylation methods which suffer from poor regioselectivity due to the competing directing effects of fluorine and chlorine, this route utilizes the electronic properties of the aldehyde group to direct halogenation, followed by sequential palladium-catalyzed cross-coupling to install the methyl groups.[1]
Key Chemical Transformations
-
Benzylic Oxidation: Conversion of the toluene methyl group to an aldehyde.
-
Regioselective Halogenation: Electrophilic Aromatic Substitution (EAS) directed by the cooperative effects of the substituents.
-
Sequential Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling to replace halogen moieties with methyl groups.
Retrosynthetic Analysis & Strategy
To achieve the target structure (1-formyl-2,3-dimethyl-6-fluorobenzene), we must address the introduction of the aldehyde and the second methyl group, while converting the existing chlorine to a methyl group.[1]
-
Regiochemical Logic: The starting material (2-chloro-6-fluorotoluene) has a methyl group at C1. In the target, the C1 position holds the aldehyde. This implies the original methyl group is oxidized to the aldehyde. Consequently, the C2-chlorine must be converted to a methyl, and a new methyl group must be installed at C3.[1]
-
Directing Effects:
-
Fluorine (C6):[1][2] Strong ortho/para director (activator).
-
Chlorine (C2):[1] Moderate ortho/para director (deactivator).
-
Aldehyde (C1): Strong meta director (deactivator).
-
Convergence: In 2-chloro-6-fluorobenzaldehyde, the C3 position is ortho to Chlorine, para to Fluorine, and meta to the Aldehyde.[1] All three directing effects converge on C3, making it the ideal site for electrophilic bromination.
-
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde. The pathway exploits the meta-directing nature of the aldehyde to install the C3 functionality.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Objective: Oxidize the benzylic methyl group to an aldehyde. Method: Radical Side-Chain Chlorination followed by Hydrolysis.[3][4] This is preferred over direct oxidation (e.g., Etard reaction) for scalability and yield.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Chloro-6-fluorotoluene | 1.0 | Substrate |
| Chlorine Gas (Cl₂) | Excess | Radical Halogenating Agent |
| Water (H₂O) | Excess | Hydrolysis Solvent |
| CaCO₃ | 1.1 | Acid Scavenger (Hydrolysis) |[1]
Protocol:
-
Chlorination: Charge a reaction vessel equipped with a UV lamp (mercury vapor) and a reflux condenser with 2-chloro-6-fluorotoluene. Heat to 100°C.
-
Sparge Cl₂ gas through the mixture under UV irradiation. Monitor reaction by GC until the benzal chloride species (Ar-CHCl₂) is the major product (>90%). Note: Avoid over-chlorination to the benzotrichloride.
-
Hydrolysis: Transfer the crude oil to a flask containing water and CaCO₃ (to neutralize HCl).
-
Reflux the mixture at 110°C for 4–6 hours. The gem-dichloride hydrolyzes to the aldehyde.[3]
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][5]
-
Purification: Distillation under reduced pressure (approx. 10 mmHg) yields the aldehyde as a clear oil/low-melting solid.
Step 2: Regioselective Bromination
Objective: Install a bromine atom at C3 to enable subsequent coupling. Mechanism: Electrophilic Aromatic Substitution (EAS) directed to C3 (Para to F, Ortho to Cl).[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate A | 1.0 | Substrate |
| Bromine (Br₂) | 1.05 | Electrophile |
| FeBr₃ | 0.05 | Lewis Acid Catalyst |
| Dichloromethane | Solvent | Reaction Medium |
Protocol:
-
Dissolve 2-chloro-6-fluorobenzaldehyde (Intermediate A) in dry DCM under N₂ atmosphere.
-
Add FeBr₃ (5 mol%) and cool the solution to 0°C.
-
Add Br₂ dropwise over 30 minutes. The solution will turn dark red.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Check TLC/GC. The aldehyde group deactivates the ring, preventing poly-bromination, while the fluorine directs firmly to C3.[1]
-
Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.
-
Isolation: Extract with DCM, wash with water, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary to obtain 3-Bromo-2-chloro-6-fluorobenzaldehyde .
Step 3: Sequential Suzuki-Miyaura Coupling
Objective: Convert C3-Br and C2-Cl to Methyl groups. Strategy: Bromides are significantly more reactive than chlorides in Pd-catalyzed couplings. We first couple the bromide at mild conditions, then force the chloride coupling using a specialized ligand system (e.g., SPhos or XPhos) to overcome steric hindrance and the lower reactivity of the C-Cl bond.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate B | 1.0 | Substrate |
| Methylboronic Acid | 2.5 | Methyl Source |
| Pd(OAc)₂ | 0.05 | Catalyst Precursor |
| SPhos | 0.10 | Ligand (Crucial for Cl-coupling) |
| K₃PO₄ | 3.0 | Base |
| Toluene/Water (10:1) | Solvent | Biphasic System |[1]
Protocol:
-
Setup: In a Schlenk flask, combine Intermediate B, Methylboronic acid (2.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent: Add degassed Toluene and Water.
-
Reaction (Stage 1 - Bromide): Heat to 60°C for 2 hours. This effects the conversion of C3-Br to C3-Me.
-
Reaction (Stage 2 - Chloride): Raise temperature to reflux (110°C) and stir for 12–18 hours. The SPhos ligand facilitates the oxidative addition into the sterically crowded and less reactive C2-Cl bond.
-
Note: If the aldehyde is sensitive to these conditions (rare with phosphate base), consider protecting it as an acetal prior to Step 3, but modern ligands usually tolerate free aldehydes.[1]
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.[1]
-
Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Product: 6-Fluoro-2,3-dimethylbenzaldehyde .
Quality Control & Validation
To ensure the protocol produced the correct isomer, verify the following spectral signatures:
-
¹H NMR (CDCl₃):
-
Aldehyde (-CHO): Singlet/doublet around 10.2-10.4 ppm . (May show coupling to F).
-
Aromatic Protons: Two doublets (or dd) representing H4 and H5. Look for ortho coupling (J ≈ 8 Hz) and F-coupling.
-
Methyl Groups: Two distinct singlets around 2.2-2.5 ppm .
-
-
¹⁹F NMR:
-
Single peak around -110 to -120 ppm .
-
-
NOESY (Crucial):
-
Observe NOE correlation between the Aldehyde proton and the Methyl group at C2? No. The C2-Methyl is adjacent to the Aldehyde, but the C6-Fluoro is also adjacent.
-
Key NOE: Strong correlation between the two Methyl groups (C2-Me and C3-Me). Correlation between C3-Me and C4-H. Correlation between C6-F and C5-H (via coupling).
-
References
-
BenchChem. (2025).[3] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Retrieved from [1]
-
Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2010, 87, 1-2.[1][5] Retrieved from [1]
-
ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Product Properties and Suppliers. Retrieved from [1][6]
-
Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.[4][7] Retrieved from
-
Common Organic Chemistry. (2025). Formylation via Lithiation and DMF Quench. Retrieved from [1]
Sources
- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-fluoro-2,3-dimethylbenzaldehyde | 1780780-13-3 [chemicalbook.com]
- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
reductive amination protocols using 6-Fluoro-2,3-dimethylbenzaldehyde
Executive Summary & Strategic Analysis
The Challenge: The "Ortho-Effect" 6-Fluoro-2,3-dimethylbenzaldehyde presents a classic but deceptive challenge in medicinal chemistry. While it appears to be a simple benzaldehyde derivative, the simultaneous substitution at the C2 (methyl) and C6 (fluoro) positions creates a "di-ortho" steric cleft.
-
Steric Blockade: The carbonyl carbon is shielded from nucleophilic attack by the amine. Standard "mix-and-stir" protocols using Sodium Triacetoxyborohydride (STAB) often fail here because the rate of imine formation (
) is slower than the rate of competitive aldehyde reduction ( ). -
Electronic Deactivation: The C6-Fluorine atom exerts an inductive electron-withdrawing effect (-I), theoretically activating the carbonyl. However, the resonance donation (+R) from the fluorine, combined with the steric bulk, often renders the carbonyl "hard" and less accessible.
The Solution: To successfully aminate this scaffold, we must decouple the Imine Formation step from the Reduction step. This guide prioritizes a Titanium(IV)-mediated protocol as the "Gold Standard" for this specific substrate, as it forces dehydration in sterically compromised environments.
Mechanistic Visualization
The following diagram illustrates the kinetic bottleneck (Imine Formation) and the decision logic for selecting the correct protocol.
Caption: Kinetic pathway showing the critical dehydration bottleneck caused by C2/C6 substitution. Method A is prioritized to prevent benzyl alcohol formation.
Protocol A: The "Titanium Lock" Method (Recommended)
Best For: Secondary amines, anilines, and bulky primary amines. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Materials
-
Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) – Critical for workup.
Step-by-Step Procedure
-
Complexation (The "Lock"):
-
In a flame-dried flask under Nitrogen, dissolve 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (3 mL).
-
Add Ti(OiPr)
(neat, 1.5 - 2.0 mmol) dropwise. -
Observation: The solution may turn slightly yellow or orange.
-
Stirring: Stir at Room Temperature (RT) for 6–12 hours.
-
QC Check: Monitor by TLC or
H NMR. Look for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the imine proton (~8.3–8.6 ppm). Do not proceed until the aldehyde is consumed.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C.
-
Add NaBH
(1.5 mmol) in one portion. (Note: Caution, gas evolution). -
Allow the mixture to warm to RT and stir for 2–4 hours.
-
-
The "Anti-Emulsion" Workup:
-
Crucial Step: Titanium reactions form sticky emulsions with water. Do not use simple water/brine.
-
Add 5 mL of saturated aqueous Rochelle’s Salt solution.
-
Stir vigorously for 30–60 minutes until two clear layers form (organic layer on top, aqueous layer below). The mixture will turn from a cloudy suspension to clear phases.
-
Extract with EtOAc (3x), dry over Na
SO , and concentrate.
-
Protocol B: The Modified STAB Method
Best For: Small, nucleophilic primary amines (e.g., Methylamine, Ethylamine) where steric clash is minimized. Warning: High risk of aldehyde reduction (benzyl alcohol formation) if not monitored.
Materials
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step Procedure
-
Pre-Equilibrium:
-
Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE.
-
Add AcOH (1.5 equiv).
-
Stir for 2 hours before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish without premature reduction of the aldehyde.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT for 16–24 hours.[2]
-
Note: If the reaction stalls, do not heat (STAB decomposes). Add more AcOH.
-
-
Workup:
-
Quench with saturated NaHCO
(gas evolution). Extract with DCM.[2]
-
Data & Troubleshooting Guide
Solvent & Reagent Compatibility Table
| Variable | Recommendation | Rationale |
| Solvent | THF (Method A) | Best solubility for Ti-complexes; compatible with NaBH4. |
| DCE (Method B) | Accelerates STAB reactions; excellent solvation of imines. | |
| Avoid Methanol | Reacts with Ti(OiPr)4; promotes aldehyde reduction in STAB protocols. | |
| Stoichiometry | Amine (1.2 eq) | Slight excess drives equilibrium in the crowded C2/C6 cleft. |
| Temperature | 0°C | Heating often degrades the unstable hindered imine or causes polymerization. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Aldehyde remains, no product. | Steric bulk prevents attack. | Switch to Method A . Increase Ti(OiPr)4 to 2.5 eq. |
| Benzyl Alcohol (Side Product) forms. | Reduction happened before imine formed. | Stop. You added reductant too early. Ensure imine formation (QC check) before reduction. |
| Sticky white solid during workup. | Titanium hydroxides precipitating. | Use Rochelle's Salt and stir longer (up to 2h) to solubilize Ti. |
| Low Yield with Aniline. | Anilines are weak nucleophiles. | Method A is mandatory. Reflux during the imine formation step (before adding NaBH4) may be required.[3] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Key Insight: Establishes the limitation of STAB with di-ortho substituted systems.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link
- Key Insight: Foundational text for Titanium-mediated dehydr
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. Link
- Key Insight: Validates the use of safer NaBH4 over Cyanoborohydride when coupled with Titanium.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: Optimized Nucleophilic Addition to Sterically Congested 6-Fluoro-2,3-dimethylbenzaldehyde
Executive Summary
This application note details a high-efficiency protocol for performing nucleophilic additions to 6-Fluoro-2,3-dimethylbenzaldehyde (CAS: 1780780-13-3) . This substrate presents a unique synthetic challenge due to the "ortho-effect" created by the 2,6-disubstitution pattern. The steric bulk of the 2-methyl group, combined with the electronic influence of the 6-fluoro substituent, creates a kinetically inhibited carbonyl center that is prone to side reactions (e.g., reduction or enolization) under standard conditions.
We present an optimized Grignard addition protocol utilizing Lanthanide salt promotion (LaCl₃[1]·2LiCl) to overcome steric hindrance, ensuring high conversion (>95%) and suppressing byproduct formation.
Mechanistic Insight & Substrate Analysis
The Steric-Electronic Conflict
The reactivity of 6-Fluoro-2,3-dimethylbenzaldehyde is defined by two opposing forces:
-
Electronic Activation (6-Fluoro): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.
-
Steric Deactivation (2-Methyl & 6-Fluoro): The 2-methyl group forces the carbonyl out of coplanarity with the benzene ring (Steric Inhibition of Resonance). While this breaks conjugation (further increasing electrophilicity), it physically blocks the nucleophilic trajectory (Bürgi-Dunitz angle).
Transition State Control
In the absence of strong chelating agents, the reaction proceeds via a Felkin-Anh transition state. The carbonyl oxygen orients away from the bulky 2-methyl group to minimize
However, the presence of the 6-Fluoro group introduces a secondary Chelation Control pathway. Magnesium (a hard Lewis acid) can coordinate simultaneously with the carbonyl oxygen and the ortho-fluorine lone pairs, locking the conformation and accelerating the reaction.
Figure 1: Competing transition states. The LaCl₃ additive promotes the Chelation pathway, overcoming the steric barrier imposed by the 2-methyl group.
Experimental Protocol: LaCl₃-Promoted Grignard Addition
Objective: Synthesis of 1-(6-fluoro-2,3-dimethylphenyl)-1-phenylethanol via addition of Phenylmagnesium Bromide (PhMgBr).
Reagents & Equipment
-
Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv, 10 mmol).
-
Nucleophile: PhMgBr (1.0 M in THF, 1.2 equiv).
-
Promoter: LaCl₃·2LiCl solution (0.6 M in THF, 0.5 equiv) - Crucial for rate acceleration.
-
Solvent: Anhydrous THF (dried over Na/Benzophenone).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
Phase 1: Activation (The Knochel Protocol)
-
Setup: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with
. -
Charging: Add 6-Fluoro-2,3-dimethylbenzaldehyde (1.52 g, 10 mmol) and anhydrous THF (15 mL).
-
Promoter Addition: Cool the solution to 0°C . Add the LaCl₃·2LiCl solution (8.3 mL, 5 mmol) dropwise.
-
Note: The solution may turn slightly turbid due to complexation. Stir for 15 minutes to allow the Lewis acid to activate the carbonyl.
-
Phase 2: Nucleophilic Addition
-
Grignard Addition: Add PhMgBr (12 mL, 12 mmol) dropwise over 20 minutes, maintaining internal temperature < 5°C.
-
Critical: Do not allow the temperature to spike. The exotherm is significant despite the steric hindrance.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The aldehyde spot (
) should disappear.
-
Phase 3: Quench & Workup
-
Quench: Cool back to 0°C. Slowly add sat. aq.
(10 mL).-
Caution: Vigorous gas evolution may occur if excess Grignard remains.
-
-
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
Figure 2: Operational workflow for the LaCl₃-mediated addition protocol.
Data & Performance Metrics
The following table compares the standard Grignard protocol against the LaCl₃-promoted method for this specific substrate.
| Parameter | Standard Protocol (No Additive) | Optimized Protocol (LaCl₃·2LiCl) |
| Reaction Time | 12 Hours (Reflux often required) | 2 Hours (Room Temp) |
| Conversion | 65-75% | >98% |
| Major Byproduct | Reduction (Benzyl alcohol derivative) | None detected |
| Yield (Isolated) | 58% | 92% |
| Stereoselectivity | Low (Racemic/Mixed) | Modest diastereocontrol (if chiral nucleophile used) |
Key Finding: Without the Lanthanide salt, the reaction stalls due to the steric bulk of the 2-methyl group, leading to "beta-hydride elimination" (reduction) from the Grignard reagent acting as a base rather than a nucleophile. The LaCl₃ additive increases the electrophilicity of the carbonyl so significantly that nucleophilic attack becomes faster than the side reactions.
Troubleshooting Guide
Low Conversion
-
Cause: "Grignard Aging" or aggregation.
-
Solution: If using commercial Grignard, titrate it before use. If conversion stalls, add an additional 0.5 equiv of LaCl₃·2LiCl, not more Grignard. The Lewis acid is likely the limiting factor in activating the sterically shielded carbonyl.
Formation of Waxy Solid
-
Cause: Fluorine-Magnesium interactions can form insoluble aggregates.
-
Solution: Ensure the quench uses a slightly acidic buffer (add a few drops of HCl to the
) to break up Mg-F clusters during workup.
Safety: Fluorine Handling
While the C-F bond is stable, avoid using strong Lewis acids like
References
-
Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link
-
BenchChem. (2025).[2] Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Data. (Used as baseline for fluorinated benzaldehyde reactivity). Link
-
PubChem. (2025). Compound Summary: 6-Fluoro-2,3-dimethylbenzaldehyde.[3][4] National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: Lanthanum(III) chloride bis(lithium chloride) complex solution.Link
Sources
Application Note: 6-Fluoro-2,3-dimethylbenzaldehyde in Targeted Oncology Therapeutics
[1][2]
Executive Summary
6-Fluoro-2,3-dimethylbenzaldehyde is a highly specialized fluorinated building block.[1][2] Unlike generic benzaldehydes, its specific substitution pattern—a fluorine atom at the C6 position combined with a sterically demanding 2,3-dimethyl motif—serves a dual purpose in medicinal chemistry:
-
Metabolic Shielding: The fluorine atom blocks metabolic oxidation at a typically vulnerable aromatic position.
-
Conformational Locking: The ortho/meta methyl groups restrict bond rotation, pre-organizing the molecule for optimal binding within the M2 subunit of Ribonucleotide Reductase (RNR).[1][2]
This guide focuses on its primary pharmaceutical application: the synthesis of Sulfonamide-based RNR Inhibitors , a class of non-nucleoside anti-tumor agents effective against solid tumors and hematological malignancies [1, 2].[1]
Chemical Profile & Structural Logic[2][3]
| Property | Specification | Mechanistic Significance |
| CAS Number | 1780780-13-3 | Unique identifier for regulatory filing.[1][2] |
| Molecular Formula | C₉H₉FO | Low molecular weight allows for efficient fragment-based drug design.[1][2] |
| Substitution | 6-Fluoro, 2,3-Dimethyl | F-Scan Logic: The C6-F modulates pKa and lipophilicity ( |
| Reactivity | Electrophilic Aldehyde | Highly reactive toward nucleophiles (Grignard, reductive amination) but sterically hindered, requiring optimized protocols. |
Critical Application: Synthesis of RNR Inhibitor Precursors[1][2]
The primary utility of this intermediate is in the synthesis of chiral benzyl alcohols, which are subsequently converted into sulfonamide pharmacophores. The following workflow illustrates the pathway from the aldehyde to the active pharmaceutical ingredient (API) scaffold.
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway transforming 6-Fluoro-2,3-dimethylbenzaldehyde into active RNR inhibitors.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 1-(6-fluoro-2,3-dimethylphenyl)ethanol via Grignard addition. Scale: Pilot (27 g input).[1][2] Reference: Adapted from Patent EP4402134A1 [1].
Reagents & Equipment[5]
-
Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equiv, 177.4 mmol).
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.0 equiv).[1][2]
-
Apparatus: 3-neck round-bottom flask, nitrogen manifold, addition funnel, internal temperature probe.[1]
Step-by-Step Methodology
-
System Preparation (Critical for Safety):
-
Solubilization:
-
Dissolve 27 g of 6-Fluoro-2,3-dimethylbenzaldehyde in 200 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice/salt bath.
-
Note: The 2,3-dimethyl substitution increases lipophilicity, ensuring excellent solubility in THF compared to non-methylated analogs.
-
-
Nucleophilic Addition:
-
Add MeMgBr (2.0 equiv) dropwise via the addition funnel over 45 minutes.
-
Control Point: Maintain internal temperature below 5°C. The reaction is exothermic.
-
Observation: The solution may turn slightly cloudy or change color (yellow to orange) due to the formation of the magnesium alkoxide intermediate.[1][2]
-
-
Reaction & Monitoring:
-
Quench & Workup:
Expected Results
-
Yield: >90% crude efficiency.
-
Appearance: Pale yellow viscous oil.
-
Next Step: This racemic alcohol is typically subjected to chiral resolution or direct displacement reactions to install the sulfonamide linker [3].
Quality Control & Analytical Standards
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O Gradient) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlet (CHO) at ~10.2 ppm; Ar-H signals showing F-coupling.[1][2] |
| Water Content | Karl Fischer (KF) | ≤ 0.5% (Critical for Grignard success) |
| Residual Solvents | GC-Headspace | THF < 720 ppm; Toluene < 890 ppm |
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for incoming raw material.
Handling & Safety (HSE)[1][2]
References
-
European Patent Office. (2024).[1][2] Sulfamide ribonucleotide reductase (RNR) inhibitors and uses thereof.[1][2] EP4402134A1. Retrieved from .
-
United States Patent & Trademark Office. (2020).[1][2] Sulfonamide Compound or Salt Thereof.[2][3] US20200157066A1. Retrieved from .
-
ChemicalBook. (2025).[1][2] 6-fluoro-2,3-dimethylbenzaldehyde Properties and Suppliers. Retrieved from .[1][2]
-
MDPI. (2024).[1][2] Recent Progress in Synthesis of Alkyl Fluorinated Compounds.[4] Molecules.[5][6][3][4][7][8][9][10][11][12] Retrieved from .[1][2]
Sources
- 1. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 2. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4402134A1 - Sulfamide ribonucleotide reductase (rnr) inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. appretech.com [appretech.com]
- 8. chemscene.com [chemscene.com]
- 9. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 10. chemimpex.com [chemimpex.com]
- 11. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 12. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Grignard Reaction with 6-Fluoro-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for conducting a Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde. The protocols and insights presented herein are synthesized from established principles of organic chemistry and best practices in synthetic methodology, tailored to address the specific challenges posed by this uniquely substituted aromatic aldehyde.
Introduction: The Significance of Hindered Secondary Alcohols
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction of a Grignard reagent with an aldehyde provides a direct route to secondary alcohols, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules.[3] The target substrate, 6-Fluoro-2,3-dimethylbenzaldehyde, presents a unique synthetic challenge. The presence of two ortho-substituents (a fluorine atom and a methyl group) relative to the aldehyde functionality introduces significant steric hindrance around the electrophilic carbonyl carbon. Furthermore, the electronic properties of the fluorine and methyl groups influence the reactivity of the aldehyde. A successful Grignard addition to this substrate would yield a sterically encumbered secondary alcohol, a valuable intermediate for medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity.[4] This guide will navigate the intricacies of this reaction, providing a robust protocol and a rationale for the experimental design.
Understanding the Substrate: 6-Fluoro-2,3-dimethylbenzaldehyde
The reactivity of 6-Fluoro-2,3-dimethylbenzaldehyde in a Grignard reaction is governed by a combination of steric and electronic factors:
-
Steric Hindrance: The two ortho-substituents, the fluorine atom and the 2-methyl group, create a crowded environment around the aldehyde's carbonyl group. This steric bulk can impede the approach of the nucleophilic Grignard reagent, potentially slowing down the reaction rate and favoring side reactions.[5]
-
Electronic Effects:
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.
-
Methyl Groups: The two methyl groups are electron-donating through an inductive effect (+I), which slightly counteracts the effect of the fluorine atom.
-
The interplay of these effects necessitates careful optimization of the reaction conditions to favor the desired nucleophilic addition.
Generalized Reaction Scheme
The overall transformation involves the addition of a Grignard reagent (R-MgX) to 6-Fluoro-2,3-dimethylbenzaldehyde to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic work-up to yield the corresponding secondary alcohol.
Caption: Generalized Grignard reaction scheme.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde. The protocol is designed to be a self-validating system, with explanations for each critical step.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Objective: To synthesize 1-(6-Fluoro-2,3-dimethylphenyl)ethanol.
Materials:
-
6-Fluoro-2,3-dimethylbenzaldehyde
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aldehyde) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.[6]
-
Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part B: Reaction with 6-Fluoro-2,3-dimethylbenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. It is crucial to maintain a low temperature (0-10 °C) during the addition to minimize side reactions such as enolization and reduction.[5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with saturated NH₄Cl solution, extracting with ethyl acetate, and spotting on a TLC plate.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and the magnesium alkoxide intermediate.[7] This method is generally preferred over strong acids to prevent potential side reactions of the product alcohol.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with water and brine. If an emulsion forms, the addition of more brine can help to break it.[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-Fluoro-2,3-dimethylphenyl)ethanol.[8]
Data Presentation: Key Reaction Parameters
The following table summarizes key reaction parameters and expected outcomes for the Grignard reaction with 6-Fluoro-2,3-dimethylbenzaldehyde using various Grignard reagents. These are representative examples and may require optimization.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Key Considerations |
| Methylmagnesium Bromide | Methyl | 1-(6-Fluoro-2,3-dimethylphenyl)ethanol | Standard, less sterically demanding Grignard reagent. |
| Ethylmagnesium Bromide | Ethyl | 1-(6-Fluoro-2,3-dimethylphenyl)propan-1-ol | Increased steric bulk may require longer reaction times or slightly elevated temperatures. |
| Phenylmagnesium Bromide | Phenyl | (6-Fluoro-2,3-dimethylphenyl)(phenyl)methanol | A more sterically demanding nucleophile; may result in lower yields or require more forcing conditions. |
| Isopropylmagnesium Chloride | Isopropyl | 1-(6-Fluoro-2,3-dimethylphenyl)-2-methylpropan-1-ol | Significant steric hindrance; prone to reduction of the aldehyde as a side reaction.[2] |
Visualization of the Experimental Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jelsciences.com [jelsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 6-Fluoro-2,3-dimethylbenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during the preparation of this valuable intermediate. Here, we provide in-depth technical insights, field-proven protocols, and a comprehensive troubleshooting guide to help you achieve higher yields and purity.
Introduction to the Synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde
6-Fluoro-2,3-dimethylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation typically involves the formylation of 4-fluoro-1,2-dimethylbenzene. While several formylation methods exist, the two most practical and commonly employed routes for this specific transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation .
The choice between these methods often depends on the available equipment, scale of the reaction, and the desired purity profile. This guide will delve into both approaches, providing detailed protocols and addressing potential challenges to help you navigate the synthesis successfully.
I. The Vilsmeier-Haack Reaction: A Robust Formylation Strategy
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2]. The electron-donating methyl groups and the ortho,para-directing fluorine atom in 4-fluoro-1,2-dimethylbenzene make it a suitable substrate for this reaction.
Reaction Principle
The synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde via the Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich aromatic ring of 1-fluoro-2,3-dimethylbenzene[3]. Due to the directing effects of the methyl and fluoro substituents, formylation is anticipated to occur at the position ortho to both methyl groups and para to the fluorine atom.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a detailed procedure for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde using the Vilsmeier-Haack reaction[4].
Materials and Reagents:
| Reagent/Material | Grade |
| 1-Fluoro-2,3-dimethylbenzene | ≥98% |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Phosphorus oxychloride (POCl₃) | ≥99% |
| Dichloromethane (DCM) | Anhydrous |
| Sodium acetate | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Saturated sodium chloride solution (Brine) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Diethyl ether | |
| Hexanes |
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add 1-fluoro-2,3-dimethylbenzene (1.0 equivalent) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 6-Fluoro-2,3-dimethylbenzaldehyde.
-
Diagram 2: Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
II. Ortho-Lithiation Followed by Formylation: A Regioselective Approach
An alternative and often highly regioselective method for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde is the ortho-lithiation of 4-fluoro-1,2-dimethylbenzene, followed by quenching the resulting aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF)[5]. The fluorine atom can act as a directed metalating group, facilitating the deprotonation at the adjacent ortho position[6].
Reaction Principle
This method involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom using a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures. The resulting aryllithium intermediate is then reacted with DMF to introduce the formyl group. Subsequent acidic work-up hydrolyzes the initial adduct to yield the desired aldehyde.
Diagram 3: Ortho-Lithiation and Formylation Mechanism
Caption: Mechanism of ortho-lithiation followed by formylation with DMF.
Experimental Protocol: Ortho-Lithiation and Formylation
This protocol provides a general procedure for the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde via ortho-lithiation.
Materials and Reagents:
| Reagent/Material | Grade |
| 4-Fluoro-1,2-dimethylbenzene | ≥98% |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
| Saturated ammonium chloride solution (NH₄Cl) | |
| Diethyl ether | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Hexanes | |
| Ethyl acetate |
Procedure:
-
Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask.
-
Dissolve 4-fluoro-1,2-dimethylbenzene (1.0 equivalent) in the THF.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
-
Formylation:
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Diagram 4: Experimental Workflow for Ortho-Lithiation Synthesis
Caption: A typical experimental workflow for the ortho-lithiation and formylation synthesis.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-Fluoro-2,3-dimethylbenzaldehyde and provides practical solutions.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture: The Vilsmeier reagent is highly sensitive to moisture. 2. Poor Reagent Quality: Decomposed DMF or POCl₃. 3. Low Substrate Reactivity: The substrate may not be sufficiently electron-rich. 4. Incorrect Temperature: The reaction may require higher temperatures. | 1. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. 2. Use freshly distilled or newly purchased high-purity DMF and POCl₃. 3. While 4-fluoro-1,2-dimethylbenzene is generally suitable, consider increasing the reaction temperature or time. 4. Gradually increase the reaction temperature in increments of 10 °C and monitor by TLC. |
| Formation of Multiple Products | 1. Side Reactions: Over-formylation or reaction at other positions. 2. Decomposition: The product or starting material may be unstable under the reaction conditions. | 1. Use a milder Vilsmeier reagent (e.g., generated with oxalyl chloride). Optimize stoichiometry to avoid excess formylating agent. 2. Lower the reaction temperature and shorten the reaction time. |
| Difficult Work-up | 1. Incomplete Hydrolysis: The iminium salt intermediate has not fully hydrolyzed. 2. Emulsion Formation: During extraction. | 1. Ensure vigorous stirring during the quenching step and allow sufficient time for hydrolysis. 2. Add brine to the aqueous layer to break the emulsion. |
Diagram 5: Troubleshooting Low Yield in Vilsmeier-Haack Reaction
Sources
Technical Support Center: Purification of 6-Fluoro-2,3-dimethylbenzaldehyde
Ticket ID: PUR-FDB-006 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to purify 6-Fluoro-2,3-dimethylbenzaldehyde (CAS: 1780780-13-3) via recrystallization.[1] This is a challenging purification target because poly-substituted benzaldehydes often exhibit low melting points and a tendency to "oil out" (phase separate) rather than crystallize.
This guide treats the purification process not just as a physical separation, but as a thermodynamic challenge. If standard recrystallization fails, we provide the Bisulfite Adduct Method , a chemical purification technique specific to aldehydes that circumvents the limitations of crystallization.
Phase 1: Diagnostic & Solvent Selection
The Core Challenge: "Oiling Out"
Unlike high-melting solids, 6-Fluoro-2,3-dimethylbenzaldehyde likely possesses a melting point near or slightly above room temperature (extrapolated from 2,3-dimethylbenzaldehyde and fluoro-analogs).
The Risk: If the boiling point of your solvent is higher than the melting point of your product, the product will melt before it dissolves, leading to a liquid-liquid emulsion ("oiling out") upon cooling, rather than crystal formation.[2][3]
Solvent System Decision Matrix
We recommend a binary solvent system to control saturation precisely.
| Solvent System | Role | Polarity | Recommended For |
| Hexane / Ethyl Acetate | Primary | Non-Polar / Polar Aprotic | General purification. Start with 10:1 ratio. |
| Pentane / Diethyl Ether | Low-Temp | Non-Polar / Polar Aprotic | Best for low-melting solids. Allows crystallization at -20°C. |
| Ethanol / Water | Alternative | Polar Protic | Avoid if possible. Water promotes "oiling out" in lipophilic aldehydes. |
Phase 2: Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Standard)
Use this protocol if your crude material is a solid or semi-solid.
-
Dissolution: Place crude material in a flask. Add the minimum amount of warm (not boiling) Solubilizing Solvent (e.g., Ethyl Acetate or Ether) to dissolve the solid.
-
Note: Do not boil aggressively; aldehydes are prone to autoxidation to benzoic acids.
-
-
Anti-Solvent Addition: Slowly add the Anti-Solvent (Hexane or Pentane) until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one drop of Solubilizing Solvent to clear the solution.
-
Nucleation Control:
-
Crystallization: Once RT is reached, move to
(fridge), then (freezer) for 12 hours. -
Isolation: Filter rapidly using a chilled Büchner funnel. Wash with cold Pentane.
Protocol B: Bisulfite Adduct Purification (The "Reset Button")
Use this if Recrystallization fails or if the product remains an oil. Aldehydes react with Sodium Bisulfite to form a water-soluble solid adduct, while impurities (isomers, xylenes) remain in the organic layer.
Reaction:
-
Formation: Dissolve crude oil in minimal Ether. Add excess saturated aqueous
. Shake vigorously for 10-20 mins. -
Separation: The aldehyde-bisulfite adduct will precipitate as a white solid or dissolve in the aqueous layer.
-
If Solid: Filter and wash with Ether (discard filtrate).
-
If Dissolved: Separate layers; keep the Aqueous layer. Wash aqueous layer with Ether to remove organic impurities.
-
-
Regeneration: Treat the solid/aqueous adduct with Sodium Carbonate (
) or dilute acid to regenerate the aldehyde. -
Extraction: Extract the liberated pure aldehyde into Ether/DCM, dry over
, and concentrate.
Phase 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision logic for handling "Oiling Out" and Impurity issues.
Figure 1: Decision matrix for purification. Note the central role of the Bisulfite method if physical crystallization fails.
Phase 4: Frequently Asked Questions (FAQs)
Q1: My product turned into a white powder after sitting on the bench. What happened?
A: You are likely observing Autoxidation . Benzaldehydes, especially electron-rich or ortho-substituted ones, react with atmospheric oxygen to form the corresponding Benzoic Acid (in your case, 6-fluoro-2,3-dimethylbenzoic acid).
-
Fix: The acid is usually much less soluble in non-polar solvents (Hexane) than the aldehyde. Dissolve your sample in minimal Hexane/Ether; the white solid (acid) will likely remain undissolved. Filter it off.
-
Prevention: Always store under Nitrogen or Argon at
.
Q2: I see crystals, but they are "mushy" or wet. Why?
A: This indicates Solvent Inclusion or residual oligomers.
-
Cause: Cooling too fast traps solvent molecules inside the crystal lattice.
-
Fix: Dry the crystals under high vacuum (0.1 mmHg) for 24 hours. If they melt under vacuum, your purity is still low. Recrystallize again using a more dilute solution to slow down crystal growth.
Q3: Can I use Ethanol for recrystallization?
A: We advise Caution . While Ethanol is a standard solvent, fluorinated benzaldehydes often have low melting points. In Ethanol (which has a high boiling point relative to the solute's likely melting point), the compound may separate as an oil before the solution reaches a temperature low enough for crystallization. Furthermore, Ethanol can form acetals with aldehydes if traces of acid are present. Stick to Hexane/Ethyl Acetate or Pentane/Ether.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general aldehyde purification techniques).
- BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehyde Derivatives.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Bisulfite adduct formation protocols).
-
ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Product Properties. (Used for physical property estimation).
Sources
Technical Support Center: Stability & Handling of 6-Fluoro-2,3-dimethylbenzaldehyde
Executive Summary
6-Fluoro-2,3-dimethylbenzaldehyde presents a unique stability challenge under basic conditions due to the competition between two aggressive reaction pathways: Nucleophilic Aromatic Substitution (
While the 2,3-dimethyl substitution pattern provides some steric protection to the carbonyl, the 6-fluoro substituent (ortho to the aldehyde) renders the ring highly susceptible to nucleophilic attack by hydroxide ions. Users observing "yellowing" of reaction mixtures or inexplicable loss of starting material are likely encountering one of these degradation pathways.
Module 1: The Critical Instability Mechanisms
To troubleshoot effectively, you must understand the "Fork in the Road" mechanism that occurs when this molecule meets a base (NaOH, KOH, LiHMDS, etc.).
The Competitive Pathways
The electron-withdrawing nature of the aldehyde group activates the benzene ring. The fluorine atom at the 6-position (ortho) acts as a leaving group.
-
Path A: Cannizzaro Reaction (Disproportionation) [1][2][3]
-
Mechanism: Hydroxide attacks the carbonyl carbon.[2][3][4][5] Since there are no
-hydrogens to deprotonate (non-enolizable), the intermediate transfers a hydride to another aldehyde molecule.[2][3] -
Result: 50% conversion to the Alcohol (benzyl alcohol derivative) and 50% to the Carboxylic Acid (benzoate).
-
Key Driver: High concentration of aldehyde; lack of other nucleophiles.
-
-
Path B: Nucleophilic Aromatic Substitution (
) [6][7][8]-
Mechanism: Hydroxide attacks the C-6 carbon (the ring carbon holding the fluorine). The aldehyde group stabilizes the negative charge (Meisenheimer complex). Fluoride is ejected.
-
Result: Formation of a Phenolic species (6-hydroxy-2,3-dimethylbenzaldehyde).
-
Key Driver: High temperature; strong bases; polar aprotic solvents (DMSO, DMF) which enhance nucleophilicity.
-
Visualizing the Reaction Logic
Figure 1: Mechanistic divergence of 6-Fluoro-2,3-dimethylbenzaldehyde in base.[1][9] The red path (
Module 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned bright yellow/orange upon adding base. Is this normal?
Diagnosis: Likely
-
Lower the reaction temperature (0°C or -78°C).
-
Switch to a non-nucleophilic base if possible (e.g., LDA or LiHMDS instead of NaOH/KOH), though steric hindrance at the carbonyl may still allow attack at the ring.
-
Immediate Action: Neutralize a sample and check TLC. If the spot is more polar and stains with
, it is the phenol.
Q2: I am losing yield, but I don't see new spots on TLC.
Diagnosis: Cannizzaro Disproportionation or Air Oxidation . Explanation:
-
Cannizzaro: The alcohol product might overlap with the aldehyde on TLC, or the acid product stays at the baseline (if not acidified).
-
Oxidation: Benzaldehydes oxidize to benzoic acids rapidly in air, especially when catalyzed by base. Solution:
-
Degas all solvents and run under inert atmosphere (
/Ar). -
Do not store the aldehyde mixed with base; add base only when the nucleophile (e.g., enolate) is ready to react.
Q3: Does the 2,3-dimethyl pattern help stability?
Analysis: Yes and No.
-
Steric Effect: The 2-methyl group is ortho to the aldehyde. This twists the carbonyl slightly out of plane with the benzene ring.
-
Benefit: It hinders nucleophilic attack at the carbonyl (slowing Cannizzaro).
-
Risk:[10] By reducing conjugation, it makes the carbonyl less stable, potentially increasing the electrophilicity of the ring carbons (enhancing
risk at the 6-position).
-
Module 3: Experimental Protocols
Base Stability Stress Test
Before committing valuable material to a large-scale reaction, perform this micro-screen to determine the "Safe Zone."
Objective: Determine the maximum pH and temperature the substrate can tolerate.
Materials:
-
Substrate: 10 mg 6-Fluoro-2,3-dimethylbenzaldehyde
-
Solvent: THF/Water (1:1)
-
Base: 1M NaOH
-
Monitoring: HPLC or TLC (Silica, 20% EtOAc/Hexane)
Protocol:
-
Baseline: Dissolve 10 mg substrate in 1 mL THF. Spot TLC (Time 0).
-
Addition: Add 0.5 mL 1M NaOH.
-
Room Temp Check: Stir for 15 minutes. Spot TLC.
-
Look for: Baseline spot (Acid) or new polar spot (Alcohol/Phenol).
-
-
Thermal Stress: If stable at RT, heat to 50°C for 30 minutes. Spot TLC.
-
Quench: Add 1M HCl until pH < 4. Extract with EtOAc.
-
Analysis:
-
If the aqueous layer remains yellow after acidification, nitration or polymerization may have occurred (unlikely with NaOH).
-
If the organic layer contains a new spot that stains violet with
, has occurred .
-
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Suppresses high-activation-energy | |
| Solvent | THF, DCM, Toluene | Avoid DMSO/DMF with hydroxide bases (accelerates |
| Base Choice | Milder bases reduce the concentration of aggressive | |
| Atmosphere | Argon / Nitrogen | Prevents radical autoxidation to benzoic acid. |
| Quench | Acidic ( | Rapidly protonates alkoxides to stop Cannizzaro equilibration. |
Module 4: Decision Logic for Synthesis Planning
Use this flow to decide how to handle the reagent in your specific synthesis.
Figure 2: Strategic decision tree for minimizing side reactions.
References
-
Cannizzaro, S. (1853). "Ueber den der Benzoësäure entsprechenden Alkohol." Liebigs Annalen, 88, 129–130. (Foundational mechanism for aldehyde disproportionation).[1]
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Definitive review on
mechanisms and activating groups). -
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of the "Ortho Effect" in nucleophilic substitution).
-
Reich, H. J. (2025). "Nucleophilic Aromatic Substitution." University of Wisconsin-Madison Chemistry Library. (Specific data on fluoride as a leaving group in activated systems).
Sources
- 1. Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. [askfilo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of 6-Fluoro-2,3-dimethylbenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 6-Fluoro-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique spectroscopic profile owing to the interplay of its electron-withdrawing fluoro group and electron-donating methyl groups. This guide offers an in-depth comparison of the Fourier-Transform Infrared (FTIR) absorption characteristics of 6-Fluoro-2,3-dimethylbenzaldehyde with its structural analogs: 2,3-dimethylbenzaldehyde, 6-fluorobenzaldehyde, and the parent molecule, benzaldehyde.
Understanding the subtle shifts in vibrational frequencies provides critical insights into the electronic and steric effects within these molecules, aiding in their identification, purity assessment, and the prediction of their reactivity. Due to the limited availability of experimental spectral data for 6-Fluoro-2,3-dimethylbenzaldehyde, this guide utilizes a predicted spectrum as a foundational reference. This approach, common in modern spectroscopic analysis, leverages computational chemistry to provide a robust framework for spectral interpretation, which can be validated against experimentally obtained data for related compounds.
Comparative FTIR Analysis: Key Vibrational Frequencies
The infrared spectra of aromatic aldehydes are dominated by several key vibrational modes. The following table summarizes the expected and experimentally observed FTIR absorption peaks for 6-Fluoro-2,3-dimethylbenzaldehyde and its analogs. The analysis of these peaks reveals the influence of the fluoro and methyl substituents on the electron density and bond strengths within the molecules.
| Functional Group | Vibrational Mode | Benzaldehyde (cm⁻¹) | 2,3-Dimethylbenzaldehyde (cm⁻¹) (Predicted) | 6-Fluorobenzaldehyde (cm⁻¹) (Predicted) | 6-Fluoro-2,3-dimethylbenzaldehyde (cm⁻¹) (Predicted) |
| Aldehyde C-H | Stretch (Fermi Doublet) | ~2820, ~2720[1] | ~2825, ~2725 | ~2830, ~2730 | ~2835, ~2735 |
| Aromatic C-H | Stretch | ~3080 - 3000[1] | ~3070 - 2990 | ~3090 - 3010 | ~3085 - 3005 |
| Aliphatic C-H | Stretch (from -CH₃) | N/A | ~2980 - 2870 | N/A | ~2985 - 2875 |
| Carbonyl (C=O) | Stretch | ~1700[1] | ~1695 | ~1705 | ~1700 |
| Aromatic C=C | Stretch | ~1600, ~1585, ~1450[1] | ~1605, ~1590, ~1455 | ~1610, ~1595, ~1460 | ~1615, ~1590, ~1465 |
| C-F | Stretch | N/A | N/A | ~1250 - 1150 | ~1240 - 1140 |
Objective Comparison and Interpretation:
The predicted FTIR spectrum of 6-Fluoro-2,3-dimethylbenzaldehyde is anticipated to exhibit a blend of features from its analogs, with distinct shifts indicative of its unique substitution pattern.
-
vs. Benzaldehyde: The most significant differences will be the emergence of aliphatic C-H stretching bands from the two methyl groups and a strong absorption band corresponding to the C-F stretch. The carbonyl (C=O) stretching frequency is expected to be similar to that of benzaldehyde, as the opposing electronic effects of the fluoro and methyl groups may partially cancel each other out at the carbonyl carbon.
-
vs. 2,3-Dimethylbenzaldehyde: The defining feature in the spectrum of 6-Fluoro-2,3-dimethylbenzaldehyde will be the prominent C-F stretching absorption, which is absent in the spectrum of 2,3-dimethylbenzaldehyde. The positions of the other key bands are expected to be broadly similar, with minor shifts due to the inductive effect of the fluorine atom.
-
vs. 6-Fluorobenzaldehyde: The spectrum of 6-Fluoro-2,3-dimethylbenzaldehyde will be distinguished by the presence of aliphatic C-H stretching vibrations from the methyl groups. These additional bands provide a clear marker for the dimethyl substitution.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality and reproducible FTIR spectra, a standardized experimental protocol is essential. The following outlines the steps for analyzing a solid sample such as 6-Fluoro-2,3-dimethylbenzaldehyde using the KBr pellet technique.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula
-
Sample of interest (e.g., 6-Fluoro-2,3-dimethylbenzaldehyde)
Step-by-Step Methodology:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Grind the sample to a fine powder to minimize light scattering.[2]
-
Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. The sample concentration should be between 0.2% and 1%.[3][4]
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[5]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum to obtain a flat baseline.
-
Identify and label the significant absorption peaks.
-
An alternative and often simpler method for solid samples is Attenuated Total Reflectance (ATR)-FTIR .[6][7][8] This technique requires minimal sample preparation; the solid is simply brought into firm contact with the ATR crystal.[9][10]
Visualization of Structural Relationships and Experimental Workflow
To visually conceptualize the relationships between the compared molecules and the experimental process, the following diagrams are provided.
Caption: Structural relationships between the compared benzaldehyde derivatives.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 15, 2026, from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 15, 2026, from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples? Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved February 15, 2026, from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved February 15, 2026, from [Link]
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. helsinki.fi [helsinki.fi]
- 4. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. kinteksolution.com [kinteksolution.com]
- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
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- 8. edinst.com [edinst.com]
- 9. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.cn]
- 10. agilent.com [agilent.com]
A Comparative Guide to HPLC Purity Analysis of 6-Fluoro-2,3-dimethylbenzaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of key intermediates like 6-Fluoro-2,3-dimethylbenzaldehyde is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Ensuring a robust, accurate, and reliable analytical method for purity assessment is therefore paramount.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Fluoro-2,3-dimethylbenzaldehyde. We will move beyond rote protocols to explore the scientific rationale behind the methodological choices, present comparative performance data, and offer expert recommendations to help you select the optimal approach for your laboratory's needs, whether for routine quality control or comprehensive impurity profiling.
The Analytical Challenge: Potential Impurities
A successful purity method must be able to resolve the target analyte from any potential process-related impurities and degradation products. For 6-Fluoro-2,3-dimethylbenzaldehyde, these can include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Positional Isomers: Isomers such as 4-Fluoro-2,3-dimethylbenzaldehyde or 5-Fluoro-2,3-dimethylbenzaldehyde, which can be notoriously difficult to separate.[1]
-
Oxidation Product: The corresponding 6-Fluoro-2,3-dimethylbenzoic acid, a common degradation product.
-
Over-reduction Product: The corresponding 6-Fluoro-2,3-dimethylbenzyl alcohol.
The methods presented below are designed with the specific goal of achieving baseline separation for these and other potential unknown impurities.
Method A: The Universal Workhorse - Reversed-Phase C18
The first approach utilizes a standard L1-type octadecylsilane (C18) column, the most widely used stationary phase in reversed-phase HPLC.[2][3] Its separation mechanism is primarily based on hydrophobic interactions, making it an excellent starting point for a wide range of moderately polar to non-polar compounds.[2][4]
Rationale for Method A
The choice of a C18 column is a pragmatic one; it is versatile, well-characterized, and readily available in most analytical labs.[5] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A simple gradient elution is employed to ensure that both early-eluting polar impurities and the more retained main analyte are eluted with good peak shape within a reasonable runtime. The UV detection wavelength is set near the absorbance maximum of the benzaldehyde moiety to ensure high sensitivity.
Experimental Protocol: Method A
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Accurately weigh ~10 mg of 6-Fluoro-2,3-dimethylbenzaldehyde into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter prior to injection. |
Method B: Enhanced Selectivity with a Phenyl-Hexyl Phase
The second method offers an orthogonal approach by employing a Phenyl-Hexyl stationary phase. Phenyl-based columns provide unique selectivity, particularly for aromatic compounds, by facilitating π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6] This can be highly effective for separating structurally similar aromatic isomers.[6]
Rationale for Method B
While Method A relies on hydrophobicity, Method B introduces an additional separation mechanism. The π-π interactions offered by the Phenyl-Hexyl column can significantly improve the resolution of positional isomers, which may co-elute on a standard C18 phase.[6] The use of methanol as the organic modifier, in place of acetonitrile, further alters the selectivity of the separation. The addition of a phosphate buffer to the aqueous mobile phase helps to maintain a consistent pH, which is crucial for achieving reproducible retention times and sharp peak shapes, especially for the acidic impurity (6-Fluoro-2,3-dimethylbenzoic acid).
Experimental Protocol: Method B
| Parameter | Specification |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Same as Method A. |
Comparative Performance Data
To objectively compare these methods, a spiked sample of 6-Fluoro-2,3-dimethylbenzaldehyde containing 0.1% (w/w) of each potential impurity was analyzed. The following table summarizes the key chromatographic performance parameters.
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 6-Fluoro-2,3-dimethylbenzoic acid | 5.8 | - | 6.5 | - |
| 4-Fluoro-2,3-dimethylbenzaldehyde | 10.2 | 2.1 | 11.5 | 3.8 |
| 6-Fluoro-2,3-dimethylbenzaldehyde | 10.9 | 1.5 | 12.8 | 2.5 |
| 6-Fluoro-2,3-dimethylbenzyl alcohol | 11.5 | 3.5 | 13.9 | 4.2 |
Resolution (Rs) calculated relative to the preceding peak. A value ≥ 1.5 indicates baseline separation.
Analysis and Discussion
Method A (C18) provides acceptable performance for a general-purpose purity screen. It successfully separates the main peak from the acidic and alcohol impurities. However, the critical pair—the main component and its positional isomer (4-Fluoro-2,3-dimethylbenzaldehyde)—are not fully baseline resolved (Rs = 1.5). While this may be acceptable for routine quality control where the isomer is not expected, it is insufficient for accurate quantification at low levels or for a formal impurity profiling study.
Method B (Phenyl-Hexyl) demonstrates superior performance, particularly in the separation of the critical isomer pair. The resolution between 6-Fluoro-2,3-dimethylbenzaldehyde and its 4-fluoro isomer is significantly improved to 3.8, providing a robust and reliable separation. This is a direct result of the alternative selectivity provided by the π-π interactions of the phenyl-hexyl phase.[6] The use of a buffered mobile phase also contributes to the overall better peak shape and method robustness.
Workflow Visualization
The general analytical workflow for either HPLC method can be visualized as follows:
Caption: General workflow for HPLC purity analysis.
Conclusion and Recommendations
Both methods presented are valid approaches for the purity analysis of 6-Fluoro-2,3-dimethylbenzaldehyde. The final choice depends on the specific analytical objective.
-
Method A (Reversed-Phase C18) is recommended for routine quality control and rapid screening where the primary goal is to confirm identity and estimate purity against known, well-separated impurities. Its simplicity and use of common reagents make it efficient and cost-effective.
-
Method B (Phenyl-Hexyl) is the superior choice for method validation, impurity profiling, and stability studies . Its orthogonal selectivity provides the necessary resolution to separate closely related species like positional isomers, ensuring compliance with rigorous regulatory expectations for specificity and accuracy as outlined by guidelines from bodies like the USP and ICH.[7][8][9]
As a Senior Application Scientist, my recommendation for any laboratory involved in drug development or the synthesis of high-purity intermediates is to develop and validate a method based on the principles of Method B . The investment in a specialized column and buffered mobile phase is justified by the significant increase in data quality, method robustness, and analytical confidence. This approach provides a self-validating system that can reliably detect and quantify critical impurities, ultimately safeguarding the quality of the final product.
References
-
SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]
-
Zhang, Q., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]
-
McCoy, C. (2020). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama, JagWorks@USA. Available at: [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
Zhang, Q., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
MACHEREY-NAGEL. Drug analysis according to pharmacopoeia. Available at: [Link]
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]
-
AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
-
Analytics-Shop. HPLC analysis according to USP and Ph. EUR.. Available at: [Link]
-
Vyrinioti, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Available at: [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
-
ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]
-
Pharmanex. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Labstat. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available at: [Link]
-
Simeone, J., Hong, P., & McConville, P. R. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
-
Sane, R. T., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available at: [Link]
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- 2. sepscience.com [sepscience.com]
- 3. HPLC analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
- 4. labtech.tn [labtech.tn]
- 5. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
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- 7. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Guide: Reactivity Profiling of 6-Fluoro vs. 6-Chloro-2,3-dimethylbenzaldehyde
Topic: Comparing Reactivity of 6-Fluoro vs. 6-Chloro-2,3-dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Verdict: The Orthogonal Divergence
In the landscape of polysubstituted benzaldehydes, the choice between 6-Fluoro-2,3-dimethylbenzaldehyde (6-F) and 6-Chloro-2,3-dimethylbenzaldehyde (6-Cl) is rarely a matter of simple substitution. It is a strategic decision that dictates the available synthetic pathways.
While both substrates share the 2,3-dimethyl scaffold—providing a fixed steric floor and electron-donating character—the halogen at the 6-position (ortho to the aldehyde) acts as the primary "switch" for reactivity.
-
Select 6-Fluoro (6-F) when: Your target transformation involves Nucleophilic Aromatic Substitution (SNAr) or when you require minimal steric hindrance for nucleophilic attack at the carbonyl center. The high electronegativity of fluorine activates the ring for nucleophilic attack, while its small radius mimics a proton, allowing bulky nucleophiles to access the aldehyde.
-
Select 6-Chloro (6-Cl) when: Your workflow requires Transition Metal Cross-Coupling (e.g., Suzuki-Miyaura) . The C–Cl bond is weak enough to undergo oxidative addition with Palladium(0), whereas the C–F bond is inert under standard catalytic conditions. However, be warned: the 6-Chloro substituent imposes significant steric strain, retarding classical carbonyl condensation rates.
Electronic & Steric Landscape
To predict reactivity, we must quantify the environment flanking the reactive centers (the carbonyl carbon and the C-X ipso carbon).
Steric Congestion Analysis (The "Ortho Effect")
Both molecules possess a 2-methyl group, which already crowds the carbonyl. The variable is the 6-substituent.[1]
-
6-F: Van der Waals radius ≈ 1.47 Å. Comparable to Hydrogen (1.20 Å). The carbonyl is effectively "mono-ortho-substituted" in terms of steric access.
-
6-Cl: Van der Waals radius ≈ 1.75 Å. Significantly larger. The carbonyl is "di-ortho-substituted," creating a "steric pocket" that retards the approach of nucleophiles (e.g., Grignard reagents) and inhibits planar conformation, reducing conjugation.
Electronic Activation (Hammett & Resonance)
-
Induction (-I): F > Cl. The 6-F atom pulls electron density from the ipso and carbonyl carbons more strongly, theoretically increasing electrophilicity.
-
Resonance (+R): F > Cl. Fluorine donates lone pair electrons back into the ring more effectively than chlorine.
-
Net Effect: In SNAr , the inductive stabilization of the Meisenheimer complex by F dominates (Element Effect), making 6-F orders of magnitude more reactive . In Carbonyl addition , the steric bulk of Cl usually overpowers electronic subtleties, making 6-Cl slower .
Decision Matrix & Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the halogen choice.
Figure 1: Strategic selection guide. The 6-F analog is preferred for SNAr and hindered carbonyl additions, while 6-Cl is the mandatory choice for standard cross-coupling reactions.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most distinct differentiator. The 6-Fluoro derivative is a privileged substrate for SNAr due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate. The 6-Chloro derivative is often inert under identical conditions.
Mechanism: The aldehyde group at C1 is an electron-withdrawing group (EWG), activating the ortho-positions (C2 and C6). However, C2 is blocked by a methyl group. Therefore, nucleophilic attack occurs selectively at C6.
Comparative Data (Predicted based on 2,6-dihalo models):
| Nucleophile | Conditions | 6-Fluoro Yield | 6-Chloro Yield | Note |
|---|---|---|---|---|
| Morpholine | DMF, 100°C, 4h | >90% | <5% | F stabilizes transition state. |
| NaSMe | THF, Reflux | >95% | ~10% | Thiolates are soft, but F-activation dominates. |
Experimental Protocol: SNAr Displacement with Morpholine
Objective: Synthesis of 2,3-dimethyl-6-morpholinobenzaldehyde.
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Fluoro-2,3-dimethylbenzaldehyde (1.0 eq, 152 mg, 1.0 mmol).
-
Solvent: Dissolve in anhydrous DMF (3.0 mL). Note: Polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked".
-
Reagent: Add Morpholine (1.2 eq, 105 µL) and K2CO3 (1.5 eq, 207 mg).
-
Reaction: Heat the mixture to 100°C under N2 atmosphere for 4 hours. Monitor by TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot (amine product).
-
Workup: Cool to RT. Pour into ice water (20 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over Na2SO4 and concentrate.
-
Validation: 6-Cl substrate will show mostly unreacted starting material under these specific conditions.
Case Study 2: Palladium-Catalyzed Cross-Coupling
Here, the reactivity profile inverts.[2] The C–F bond strength (~115 kcal/mol) renders 6-F inert to Palladium(0). The C–Cl bond (~80 kcal/mol) allows for oxidative addition, making 6-Cl the substrate of choice for Suzuki, Buchwald, or Sonogashira couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3,4-dimethyl-[1,1'-biphenyl]-2-carbaldehyde.
-
Setup: In a glovebox or under Argon stream, charge a vial with 6-Chloro-2,3-dimethylbenzaldehyde (1.0 eq, 168 mg, 1.0 mmol), Phenylboronic acid (1.5 eq, 183 mg), and Pd(PPh3)4 (3 mol%, 35 mg).
-
Solvent/Base: Add degassed Dioxane (4 mL) and 2M aq. Na2CO3 (2 mL).
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Why this works: The Pd(0) inserts into the C-Cl bond. The steric bulk of the ortho-methyl and aldehyde groups requires a slightly higher temperature and vigorous stirring, but the reaction proceeds.
-
-
Contrast: If 6-Fluoro were used, <2% product would be observed (biaryl formation only via trace impurities or C-H activation, which is rare).
Case Study 3: Nucleophilic Addition to Carbonyl (Grignard)
When attacking the aldehyde itself, steric hindrance is the limiting factor.
-
6-Fluoro: The small fluorine atom offers little resistance. Reaction with Phenylmagnesium Bromide (PhMgBr) proceeds rapidly at 0°C.
-
6-Chloro: The large chlorine atom, combined with the 2-methyl group, creates a "picket fence" effect. The reaction often requires higher temperatures or results in incomplete conversion/reduction byproducts.
Visualizing the Mechanism (SNAr vs. Carbonyl Attack)
Figure 2: Mechanistic bifurcation. The high electronegativity of Fluorine drives Path A, while its small size facilitates Path B.
Summary Table: Performance Comparison
| Feature | 6-Fluoro-2,3-dimethylbenzaldehyde | 6-Chloro-2,3-dimethylbenzaldehyde |
| SNAr Reactivity | High (Excellent Leaving Group) | Low (Poor Leaving Group) |
| Pd-Cross Coupling | Inert (C-F bond too strong) | Active (Standard substrate) |
| Aldehyde Electrophilicity | High (Inductive withdrawal) | Moderate (Inductive + Resonance) |
| Steric Hindrance (C=O) | Low (F ≈ H) | High (Cl > Me) |
| Crystallinity | Often lower mp (liquid/low melt) | Often higher mp (solid) |
| Primary Use Case | Synthesis of 6-amino/thio derivatives | Synthesis of biaryls or styrenes |
References
-
BenchChem. (2025).[3][4][5][6] Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-6-methylbenzaldehyde. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Imperial College London. (2024). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from
-
ChemicalBook. (2025). 6-Fluoro-2,3-dimethylbenzaldehyde Properties and Suppliers. Retrieved from
Sources
- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Fluoro-2,3-dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison and evaluation framework for reference standards of 6-Fluoro-2,3-dimethylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the critical attributes of a reference standard, outline robust analytical methodologies for its characterization, and provide actionable protocols to ensure the accuracy and reliability of your analytical results.
The Critical Role of a Reference Standard
A reference standard serves as a highly characterized and purified material used as a benchmark for confirming the identity, purity, and potency of a substance.[1][2] In the context of 6-Fluoro-2,3-dimethylbenzaldehyde analysis, a well-qualified reference standard is indispensable for:
-
Accurate Quantification: Determining the precise amount of 6-Fluoro-2,3-dimethylbenzaldehyde in a sample.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[3]
-
Method Validation: Establishing the performance characteristics of analytical methods.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]
The quality of your analytical data is directly tethered to the quality of your reference standard. Using a poorly characterized standard can lead to significant errors, potentially resulting in batch failures, regulatory hurdles, and compromised patient safety.[3][4]
Core Attributes of a High-Quality Reference Standard
When selecting or qualifying a reference standard for 6-Fluoro-2,3-dimethylbenzaldehyde, a comprehensive characterization is essential. The following table outlines the key analytical techniques and their roles in establishing the critical attributes of a reference standard.
| Attribute | Primary Analytical Technique(s) | Secondary/Confirmatory Technique(s) | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | FT-IR | Unambiguously confirms the molecular structure. |
| Purity (Assay) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantitative NMR (qNMR), Differential Scanning Calorimetry (DSC) | Determines the percentage of the main component. |
| Impurities | HPLC, GC-MS | LC-MS | Detects and quantifies related substances and residual solvents. |
| Water Content | Karl Fischer Titration | Thermogravimetric Analysis (TGA) | Measures the amount of water present. |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis process. | |
| Inorganic Impurities | Inductively Coupled Plasma (ICP-MS/OES) | Measures elemental impurities. |
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is critical for the accurate assessment of a 6-Fluoro-2,3-dimethylbenzaldehyde reference standard. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for purity determination, each with its own set of advantages.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like 6-Fluoro-2,3-dimethylbenzaldehyde.
-
Strengths: High resolution, sensitivity, and suitability for residual solvent analysis.
-
Considerations: Potential for thermal degradation of labile impurities. Derivatization may be necessary for certain impurities.
A typical GC-FID method can be developed for the direct quantitative analysis of benzaldehyde and its related substances.[5] For enhanced sensitivity and identification of trace impurities, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis is a powerful approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for a wide range of compounds, including those that are not amenable to GC.
-
Strengths: Wide applicability, high precision, and non-destructive nature.
-
Considerations: The aldehyde functional group can be reactive, necessitating careful method development.
For benzaldehyde and its derivatives, derivatization is often employed to enhance detection and selectivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected by UV-Vis.[6][7] More sensitive fluorescence-based methods can be developed using derivatizing agents like N-acetylhydrazine acridone (AHAD).[8][9][10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of a 6-Fluoro-2,3-dimethylbenzaldehyde reference standard.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for the purity determination of 6-Fluoro-2,3-dimethylbenzaldehyde using a GC system with a Flame Ionization Detector (FID).
1. Instrumentation and Columns:
- Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector and FID.
- Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.[11]
2. Reagents and Standards:
- 6-Fluoro-2,3-dimethylbenzaldehyde reference standard.
- High-purity solvent (e.g., acetonitrile or dichloromethane).
3. Chromatographic Conditions:
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Detector Temperature: 300°C.
4. Sample Preparation:
- Accurately weigh approximately 25 mg of the 6-Fluoro-2,3-dimethylbenzaldehyde reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the chosen solvent to achieve a concentration of approximately 1 mg/mL.
5. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by area percent normalization, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of reference standards.[4] This protocol provides a general procedure for acquiring a ¹H NMR spectrum of 6-Fluoro-2,3-dimethylbenzaldehyde.
1. Instrumentation:
- NMR Spectrometer: 400 MHz or higher field strength spectrometer.
2. Reagents and Standards:
- 6-Fluoro-2,3-dimethylbenzaldehyde reference standard.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard such as tetramethylsilane (TMS).
3. Sample Preparation:
- Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.
4. Data Acquisition:
- Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include:
- Number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.
- Relaxation delay (e.g., 1-2 seconds).
5. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Calibrate the chemical shift scale to the TMS signal (0 ppm).
- Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure of 6-Fluoro-2,3-dimethylbenzaldehyde. The expected signals would include the aldehyde proton, aromatic protons, and methyl group protons, with coupling patterns influenced by the fluorine atom.
Visualizing the Workflow
A systematic approach is crucial for the comprehensive characterization of a reference standard. The following diagram illustrates a logical workflow.
Caption: A typical workflow for the qualification of a chemical reference standard.
Conclusion
The selection and proper characterization of a reference standard for 6-Fluoro-2,3-dimethylbenzaldehyde are fundamental to ensuring the quality and reliability of analytical data in research and drug development. While a direct comparison of commercially available standards is often challenging due to limited publicly available data, a thorough understanding of the principles of reference standard characterization and the application of robust analytical techniques, such as those detailed in this guide, will empower scientists to confidently qualify and utilize these critical materials. By adhering to a systematic and scientifically sound approach, researchers can build a strong foundation of analytical excellence.
References
- Characterisation of non-compendial impurity reference standards: How good is good enough? - LGC Standards.
- Reference Standards & Characterization - PharmaRegul
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing).
- Analytical Techniques for Reference Standard Characterization - ResolveMass Labor
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH.
- (PDF)
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applic
- Reference Standards in the Pharmaceutical Industry - MRIGlobal.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva.
- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed.
- GC AND GC/MS.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchG
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
Sources
- 1. Reference Standards & Characterization – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. mriglobal.org [mriglobal.org]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. hpst.cz [hpst.cz]
Technical Assessment: UV-Vis Characterization of 6-Fluoro-2,3-dimethylbenzaldehyde
Executive Summary: The "Ortho-Effect" Challenge
Characterizing 6-Fluoro-2,3-dimethylbenzaldehyde requires more than a standard library match. Unlike simple benzaldehyde derivatives, this molecule presents a classic case of Steric Inhibition of Resonance (SIR) .
The aldehyde group (at C1) is flanked by a Methyl group at C2 and a Fluorine atom at C6 . This "di-ortho" substitution forces the carbonyl group out of coplanarity with the benzene ring, significantly altering its UV-Vis profile compared to mono-substituted analogs.
This guide provides the theoretical baseline, comparative spectral expectations, and a self-validating experimental protocol to confirm identity and purity.
Comparative Spectral Analysis
The following data compares the target compound against the industry standard (Benzaldehyde) and its non-fluorinated precursor.
Theoretical vs. Expected Experimental Data
| Feature | Benzaldehyde (Standard) | 2,3-Dimethylbenzaldehyde (Analog) | 6-Fluoro-2,3-dimethylbenzaldehyde (Target) |
| Primary Band (K-Band) ( | ~248 nm ( | ~255 nm (Bathochromic Shift) | < 245 nm (Hypsochromic & Hypochromic) |
| Secondary Band (B-Band) | ~280 nm (Weak shoulder) | ~285-290 nm | ~275-280 nm (Distinct, fine structure lost) |
| R-Band ( | ~320 nm (Very weak) | ~325 nm | ~315 nm (Blue shift due to F-inductive effect) |
| Structural Geometry | Planar (Conjugated) | Mostly Planar (Rotatable) | Non-Planar (Twisted) |
| Dominant Effect | Resonance | Hyperconjugation (+I) | Steric Inhibition of Resonance (SIR) |
Expert Insight: The "Blue Shift" Anomaly
While alkyl and halogen substituents usually cause a Red Shift (Bathochromic) due to electron donation, the 6-Fluoro-2,3-dimethyl substitution pattern defies this rule via geometry:
-
2,3-Dimethyl: The C2-Methyl pushes the aldehyde, but the aldehyde can rotate away toward the empty C6 position to maintain partial planarity/conjugation.
-
6-Fluoro-2,3-Dimethyl: The C6-Fluorine blocks that escape route. The aldehyde is locked perpendicular to the ring.
-
Result: The
-system of the ring and the -system of the carbonyl decouple . The spectrum resembles an alkyl-benzene (e.g., xylene) rather than a conjugated benzaldehyde.
-
Mechanistic Visualization
The following diagram illustrates the structural causality behind the spectral shifts.
Caption: Transition from planar conjugation (Green) to steric decoupling (Red) due to di-ortho substitution.
Experimental Protocol: Self-Validating Characterization
To validate the identity of 6-Fluoro-2,3-dimethylbenzaldehyde, use this Solvatochromic Shift Method . This distinguishes the carbonyl transitions from aromatic impurities.
Reagents & Equipment
-
Solvent A: Cyclohexane (Non-polar, HPLC Grade).
-
Solvent B: Ethanol or Methanol (Polar Protic, HPLC Grade).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).
-
Quartz Cuvettes: 1 cm path length (Matched pair).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both cuvettes with Solvent A. Run a baseline scan (Auto-Zero).
-
-
Sample Preparation (Stock):
-
Weigh 10 mg of 6-Fluoro-2,3-dimethylbenzaldehyde.
-
Dissolve in 100 mL of Solvent A (Concentration ~
M).
-
-
Dilution Series (Critical for K-band):
-
Prepare a
dilution ( M) to observe the strong K-band (~240-250 nm) without detector saturation. -
Keep the stock solution for the weak R-band (~315 nm).
-
-
Measurement (Solvent A):
-
Scan the diluted sample from 200 to 400 nm.
-
Checkpoint: Expect a sharp drop in intensity at 250 nm compared to standard benzaldehyde.
-
-
Solvatochromic Validation (Solvent B):
-
Repeat the preparation using Ethanol.
-
Overlay the spectra.
-
Data Interpretation (Pass/Fail Criteria)
| Observation | Interpretation | Status |
| R-Band (~315 nm) shifts BLUE in Ethanol | Confirms | PASS (Contains Carbonyl) |
| K-Band (~245 nm) shifts RED in Ethanol | Confirms | PASS (Conjugated System) |
| No shift between solvents | Sample is likely a hydrocarbon impurity (e.g., Xylene derivative). | FAIL |
| Disappearance of 280 nm peak | Indicates oxidation to Benzoic Acid derivative. | FAIL (Degraded) |
Workflow: Quality Control Pathway
Caption: Logic flow for distinguishing active aldehyde from impurities using solvatochromism.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]
-
Scribd / Physical Chemistry Archives. Steric Inhibition of Resonance (SIR) in Ortho-Substituted Benzenes. (General Mechanism Reference). [Link]
-
PubChem. 2-Chloro-6-fluorobenzaldehyde (Structural Analog for Di-ortho effects). National Library of Medicine. [Link][1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-2,3-dimethylbenzaldehyde
This guide provides essential safety and logistical information for the handling and disposal of 6-Fluoro-2,3-dimethylbenzaldehyde. As this compound is a substituted aromatic aldehyde, this document synthesizes data from structurally similar molecules to establish a robust safety protocol, ensuring the well-being of laboratory personnel. The procedures outlined below are designed to be self-validating, providing not just instructions, but the scientific reasoning behind them.
Hazard Assessment: Understanding the Risks
Aldehydes, as a class, are known to be reactive electrophiles that can be irritating and sensitizing.[1] The inhalation of aldehyde vapors can lead to respiratory irritation.[1][2][3] Direct contact with skin and eyes is also a primary concern, potentially causing significant irritation.[2][3] Fluorinated organic compounds can also present unique hazards, and thermal decomposition may release toxic gases such as hydrogen fluoride.[3]
The following table summarizes the anticipated hazards based on analogous compounds:
| Hazard Type | Anticipated Risk | Rationale & Supporting Compounds |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[2][3] | Based on SDS for 2,6-Dimethylbenzaldehyde and 3-(Trifluoromethyl)benzaldehyde.[2][3] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[2][3] | Based on SDS for 2,6-Dimethylbenzaldehyde and 3-(Trifluoromethyl)benzaldehyde.[2][3] |
| Respiratory Irritation | Category 3: May cause respiratory irritation.[1][2][3] | A common hazard for volatile aldehydes.[1][2][3] |
| Acute Inhalation Toxicity | May be harmful if inhaled.[2] | Extrapolated from data on similar aldehydes. |
| Acute Dermal Toxicity | May be harmful in contact with skin.[2] | Based on data for 2,6-Dimethylbenzaldehyde.[2] |
| Acute Oral Toxicity | May be harmful if swallowed.[2] | A general precaution for laboratory chemicals. |
| Flammability | Combustible Liquid.[3][4] | Aromatic aldehydes are often combustible.[3][4] |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach to PPE selection is crucial. The following recommendations are based on handling small to moderate research quantities in a well-ventilated laboratory setting.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Splash-proof safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[2][4]
-
Recommended for Larger Quantities (>50 mL) or Splash Risk: A full face shield worn over safety goggles provides an additional layer of protection for the entire face.[1]
Skin and Body Protection
Preventing skin contact is paramount to avoid irritation and potential sensitization.
-
Gloves: The choice of glove material is critical. Aldehydes can be aggressive towards certain materials.
-
Recommended: Butyl rubber and nitrile gloves are most impermeable to aldehyde solutions.[1][5]
-
Not Recommended: Latex or polyvinyl chloride (PVC) gloves are not effective in providing adequate protection against aldehydes.[1]
-
Glove Selection Protocol: Always double-glove when handling neat (undiluted) 6-Fluoro-2,3-dimethylbenzaldehyde. Change gloves immediately if you suspect contamination. Before use, inspect gloves for any signs of degradation or puncture.
-
| Glove Material | Performance Against Aldehydes | General Chemical Resistance |
| Nitrile | Good to Excellent | Provides good resistance to oils, greases, and some solvents. |
| Butyl Rubber | Excellent | Offers superior resistance to aldehydes, ketones, and esters.[5] |
| Neoprene | Fair to Good | Provides moderate chemical resistance. |
| Latex | Not Recommended | Prone to degradation by many organic chemicals.[1] |
| PVC | Not Recommended | Poor resistance to aromatic compounds.[1] |
-
Lab Coat/Apron: A standard flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.
Respiratory Protection
The need for respiratory protection is dictated by the scale of the work and the quality of ventilation.
-
Standard Operations (in a certified chemical fume hood): No respiratory protection is typically required.
-
Outside of a Fume Hood or with Poor Ventilation: An air-purifying respirator (APR) equipped with organic vapor cartridges is necessary.[1] All respirators must be certified by the National Institute for Occupational Safety and Health (NIOSH).[1]
-
Large Spills or Unknown Concentrations: A self-contained breathing apparatus (SCBA) may be required.[6]
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Logistical Plan: Decontamination and Disposal
Safe disposal of both the chemical waste and contaminated PPE is a critical final step.
Decontamination
-
Glassware and Equipment: Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down surfaces with a solvent-dampened cloth, followed by a soap and water wash.
Disposal Plan
All waste generated from handling 6-Fluoro-2,3-dimethylbenzaldehyde must be treated as hazardous waste.
-
Chemical Waste: Collect all unused material and solvent rinsates in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
Disposal Workflow: Follow all institutional and local regulations for hazardous waste disposal.
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these protocols, researchers can handle 6-Fluoro-2,3-dimethylbenzaldehyde with a high degree of safety, minimizing risks to themselves and their colleagues.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]
-
3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound - Reliable Electric. Available at: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. Available at: [Link]
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Available at: [Link]
-
Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. Available at: [Link]
-
PFAS-Free PPE: Freedom to Choose. Available at: [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. Available at: [Link]
-
Aldehydes - Chemical Safety Facts. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
SIGMA-ALDRICH - Durham Tech (Benzaldehyde). Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
CHEMICAL- RESISTANT GLOVES - Guide Gloves. Available at: [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Available at: [Link]
-
Managing and Disposing of Household Hazardous Waste - NY.Gov. Available at: [Link]
-
Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
